molecular formula C15H30O4Si B13638312 6-O-Triisopropylsilyl-D-glucal

6-O-Triisopropylsilyl-D-glucal

Cat. No.: B13638312
M. Wt: 302.48 g/mol
InChI Key: VYZHAYQIZWKLNP-UHFFFAOYSA-N
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Description

6-O-Triisopropylsilyl-D-glucal is a significant compound in carbohydrate chemistry. It is a derivative of D-glucose, where the hydroxyl group at the 6th position is protected by a triisopropylsilyl group. This protection allows for selective manipulation of other hydroxyl groups in the molecule, making it a valuable intermediate in the synthesis of various glycosides and complex carbohydrates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-Triisopropylsilyl-D-glucal typically involves the protection of the hydroxyl group at the 6th position of D-glucal. One common method includes the reaction of D-glucal with triisopropylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature .

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. The use of automated reactors and continuous flow systems can enhance the production process, ensuring consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

6-O-Triisopropylsilyl-D-glucal undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various glycosides, ketones, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-O-Triisopropylsilyl-D-glucal is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of 6-O-Triisopropylsilyl-D-glucal primarily involves its role as a protected form of D-glucose. The triisopropylsilyl group at the 6th position prevents undesired reactions at this site, allowing for selective reactions at other hydroxyl groups. This selective protection is crucial in the synthesis of complex carbohydrates and glycosides .

Comparison with Similar Compounds

Similar Compounds

  • 6-O-Tert-Butyldiphenylsilyl-D-glucal
  • 6-O-Tert-Butyldimethylsilyl-D-glucal
  • 6-O-Trimethylsilyl-D-glucal

Uniqueness

6-O-Triisopropylsilyl-D-glucal is unique due to the bulkiness and stability of the triisopropylsilyl group. This bulkiness provides steric hindrance, which can be advantageous in selective reactions. Additionally, the stability of the triisopropylsilyl group under various reaction conditions makes it a preferred choice for protecting the hydroxyl group at the 6th position .

Properties

IUPAC Name

2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O4Si/c1-10(2)20(11(3)4,12(5)6)19-9-14-15(17)13(16)7-8-18-14/h7-8,10-17H,9H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZHAYQIZWKLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C=CO1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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